molecular formula C6H14N2 B1311448 (2R,6R)-2,6-dimethylpiperazine CAS No. 768335-42-8

(2R,6R)-2,6-dimethylpiperazine

Cat. No. B1311448
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-PHDIDXHHSA-N
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Description

Chemical Reactions Analysis

(2R,6R)-HNK does not directly bind to any known or proposed ketamine targets . Extensive screening and target deconvolution experiments at thousands of human proteins did not identify any other direct (2R,6R)-HNK-protein interactions .

Scientific Research Applications

1. Synthesis and Characterization

Enantioconvergent Synthesis

A high-yield enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands, demonstrates the compound's importance in synthesizing enantiomerically pure diamines. This synthesis is crucial for laboratory preparation of significant quantities without chromatography, showcasing its applicability in medicinal chemistry (Janetka et al., 2003).

Molecular Structure and Hydrogen Bonding

N,N′-dimethylpiperazine betaines have been synthesized, focusing on their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. The study provides insights into the structural and interactive aspects of dimethylpiperazine derivatives, contributing to the understanding of their chemical behaviors (Dega-Szafran et al., 2002).

2. Catalytic Applications

Selective Synthesis Catalysis

The selective synthesis of cis-2,6-dimethylpiperazine, catalyzed by a Cu-Cr-Fe/γ-Al2O3 catalyst, underscores the role of (2R,6R)-2,6-dimethylpiperazine in facilitating specific chemical transformations. This work demonstrates the compound's utility in enhancing selectivity and yield in chemical synthesis processes (Bai et al., 2004).

Future Directions

Future research on (2R,6R)-HNK could focus on elucidating its mechanism of action . It has been suggested that both ketamine and (2R,6R)-HNK could exert antidepressant-like efficacy through a common and previously unidentified mechanism . Further clinical studies are needed to determine its antidepressant efficacy .

properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296419
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-dimethylpiperazine

CAS RN

21655-49-2
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,6R)-2,6-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
A Rolfe, S Yao, TV Nguyen, K Omoto… - ACS Medicinal …, 2020 - ACS Publications
Carbamoyl phosphate synthetase 1 (CPS1) is a potential synthetic lethal target in LKB1-deficient nonsmall cell lung cancer, where its overexpression supports the production of …
Number of citations: 5 pubs.acs.org
JW Mickelson, EJ Jacobsen - Tetrahedron: Asymmetry, 1995 - Elsevier
The title compounds were prepared via two efficient routes. The first sequence utilized a diastereospecific triflate alkylation in the key bond forming step while the second method relied …
Number of citations: 14 www.sciencedirect.com
P Govender, R Müller, K Singh, V Reddy… - Journal of medicinal …, 2022 - ACS Publications
New antibiotics with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present study profiles …
Number of citations: 13 pubs.acs.org

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